(3-((2-クロロフェノキシ)メチル)フェニル)ボロン酸

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid, also known as (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid, is a useful research compound. Its molecular formula is C13H12BClO3 and its molecular weight is 262.496. The purity is usually 95%.

BenchChem offers high-quality (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生体医用アプリケーション

フェニルボロン酸、特に(3-((2-クロロフェノキシ)メチル)フェニル)ボロン酸は、生体医用アプリケーションにおける潜在的な可能性について調査されてきました。1つの重要なアプリケーションは、糖尿病の治療において重要な自己調節型インスリン放出を可能にすることができるグルコース感受性ポリマーとしての役割です。これらの物質は、この特性により診断剤としても機能します . さらに、これらの化合物は、創傷治癒と腫瘍ターゲティングにおいて有望な結果を示しています .

抗腫瘍および抗菌活性

フェニルボロン酸は、抗腫瘍、抗酸化、抗炎症、抗菌、抗ウイルスなどの強力な生物活性を示します . これらの特性により、医学や環境科学など、さまざまな分野で価値あるものとなります。

センシングアプリケーション

フェニルボロン酸のユニークな化学は、糖を含むポリオールと可逆的な錯体を形成することを可能にします。これにより、特に糖尿病管理に適用できるグルコースセンサーとしての分析および治療アプリケーションで使用されています . これらは、ジオールとの相互作用や、フッ化物またはシアン化物アニオンなどの強力なルイス塩基による相互作用のために、均一アッセイまたは不均一検出にも使用されます .

薬物送達システム

フェニルボロン酸誘導体は、薬物送達システムの開発に使用されてきました。たとえば、ヒアルロン酸をフェニルボロン酸誘導体で修飾することにより、活性酸素種(ROS)応答性薬物送達システムが作成されました。これらのシステムは、ターゲット療法のための薬物負荷ナノ粒子を形成するために、クルクミンなどの薬物をカプセル化することができます .

作用機序

Target of Action

Boronic acids, including this compound, are generally used as reagents in organic synthesis, particularly in the suzuki-miyaura cross-coupling reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, 3-(2-ChlorophenoxyMethyl)Phenylboronic Acid acts as an organoboron reagent . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In transmetalation, the organoboron compound (like our compound of interest) transfers the organic group from boron to palladium .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 3-(2-ChlorophenoxyMethyl)Phenylboronic Acid . This reaction is widely used for forming carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .

Result of Action

The primary result of the action of 3-(2-ChlorophenoxyMethyl)Phenylboronic Acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties.

生物活性

(3-((2-Chlorophenoxy)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's potential applications span across anticancer, antimicrobial, and antioxidant properties, making it a subject of interest for further research.

Chemical Structure and Properties

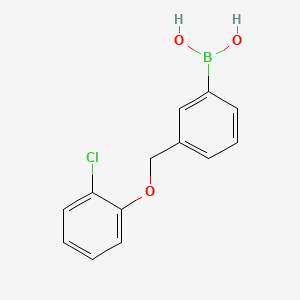

The chemical structure of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid can be represented as follows:

- IUPAC Name : (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid

- Molecular Formula : C13H12BClO3

- Molecular Weight : 251.49 g/mol

This compound features a phenyl ring substituted with a chlorophenoxy group and a boronic acid functional group, which contributes to its reactivity and biological interactions.

Anticancer Activity

Research indicates that boronic acids, including (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid, exhibit significant anticancer properties. A study evaluated the cytotoxic effects of various boronic compounds on prostate cancer cells, revealing that specific derivatives led to decreased cell viability while sparing healthy cells. For instance, treatments with concentrations of 5 µM resulted in a cell viability reduction to 33% for cancer cells while maintaining 71% viability for healthy cells .

Case Study: Prostate Cancer Cells

| Compound | Concentration (µM) | Cancer Cell Viability (%) | Healthy Cell Viability (%) |

|---|---|---|---|

| B5 | 5 | 33 | 71 |

| B7 | 5 | 44 | 95 |

This selective toxicity highlights the potential of (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid as a candidate for targeted cancer therapies.

Antimicrobial Properties

The antimicrobial activity of boronic acids has been explored against various microorganisms. In studies involving several boronic compounds, it was found that they effectively inhibited the growth of bacteria such as Staphylococcus aureus and fungi like Candida albicans. The inhibition zones measured between 7–13 mm in diameter, indicating moderate to strong antimicrobial efficacy .

Antimicrobial Activity Summary

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 8 |

| Candida albicans | 12 |

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid exhibits antioxidant activity. The DPPH radical scavenging assay demonstrated significant antioxidant capacity, comparable to standard antioxidants like α-Tocopherol . The compound's ability to neutralize free radicals suggests potential applications in oxidative stress-related conditions.

Antioxidant Activity Data

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 0.14 ± 0.01 |

| CUPRAC | 1.73 ± 0.16 |

The mechanism through which (3-((2-Chlorophenoxy)methyl)phenyl)boronic acid exerts its biological effects involves its interaction with cellular targets. Boronic acids can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity and influencing cellular pathways related to apoptosis and cell cycle regulation .

特性

IUPAC Name |

[3-[(2-chlorophenoxy)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12BClO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8,16-17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZSATLDHKVMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)COC2=CC=CC=C2Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681339 |

Source

|

| Record name | {3-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256358-67-4 |

Source

|

| Record name | Boronic acid, B-[3-[(2-chlorophenoxy)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-67-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(2-Chlorophenoxy)methyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。